molecular formula C14H13N3S B11975588 1-[(Z)-benzylideneamino]-3-phenylthiourea CAS No. 13456-63-8

1-[(Z)-benzylideneamino]-3-phenylthiourea

Cat. No.: B11975588
CAS No.: 13456-63-8
M. Wt: 255.34 g/mol
InChI Key: AXBWEHNBWRHZBB-PTNGSMBKSA-N
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Description

1-[(Z)-benzylideneamino]-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzylideneamino group and a phenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-benzylideneamino]-3-phenylthiourea typically involves the condensation reaction between benzaldehyde and 3-phenylthiourea. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-benzylideneamino]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like alkyl halides, aryl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

1-[(Z)-benzylideneamino]-3-phenylthiourea has found applications in several scientific research areas:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential for its use in developing new therapeutic agents due to its biological activity.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Z)-benzylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes is a key factor in its activity.

Comparison with Similar Compounds

1-[(Z)-benzylideneamino]-3-phenylthiourea can be compared with other thiourea derivatives:

    Similar Compounds: Thiourea, phenylthiourea, benzylthiourea.

    Uniqueness: The presence of both benzylideneamino and phenyl groups in this compound provides unique chemical properties and biological activities that are not observed in simpler thiourea derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

13456-63-8

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

1-[(Z)-benzylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H13N3S/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-11H,(H2,16,17,18)/b15-11-

InChI Key

AXBWEHNBWRHZBB-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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